N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
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Overview
Description
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a sulfonamide group, and a dioxopyrrolidinyl moiety, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Dioxopyrrolidinyl Moiety: The final step involves the reaction of the intermediate with 2,5-dioxopyrrolidin-1-yl ethyl ether under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the dioxopyrrolidinyl moiety.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound’s sulfonamide group is of particular interest due to its potential as an enzyme inhibitor. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes, making this compound a candidate for drug development.
Medicine
The compound’s potential as a pharmaceutical agent is significant. Sulfonamide derivatives are widely used in medicine for their antibacterial properties. This compound could be explored for similar applications or as a scaffold for designing new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide exerts its effects is likely related to its ability to interact with biological targets such as enzymes. The sulfonamide group can form strong interactions with enzyme active sites, inhibiting their activity. The pyrazole ring may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-imidazol-1-yl)benzenesulfonamide
- N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-triazol-1-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide stands out due to the presence of the pyrazole ring, which can offer unique binding properties and reactivity. The combination of the sulfonamide group with the pyrazole ring and dioxopyrrolidinyl moiety provides a distinctive chemical profile that can be exploited for various applications.
This detailed overview highlights the potential and versatility of this compound in scientific research and industrial applications
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c22-16-6-7-17(23)20(16)11-13-26-12-9-19-27(24,25)15-4-2-14(3-5-15)21-10-1-8-18-21/h1-5,8,10,19H,6-7,9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMKTCHLFVVYLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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